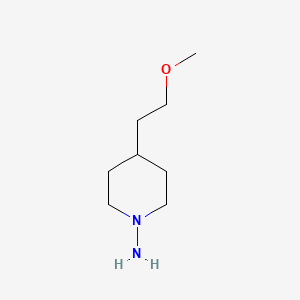

4-(2-Methoxyethyl)piperidin-1-amine

Description

Contextualization within Modern Organic Chemistry and Heterocyclic Systems

At its core, 4-(2-Methoxyethyl)piperidin-1-amine is a heterocyclic compound, a class of molecules that form the bedrock of a vast array of natural products and synthetic pharmaceuticals. The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a particularly prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs. arizona.edu The presence of this ring system in this compound immediately suggests its potential as a building block for the synthesis of more complex and potentially bioactive molecules.

The study of such heterocyclic systems is a dynamic field in organic chemistry, driven by the continuous search for novel structures with unique properties. The specific substitution pattern of this compound, with a methoxyethyl group at the 4-position and a primary amine at the 1-position of the piperidine ring, imparts a distinct set of chemical characteristics that warrant detailed investigation.

Overview of Related Amine and Ether Functionalities in Chemical Synthesis

The amine and ether functional groups are fundamental components of organic molecules, each contributing distinct reactivity and physical properties. masterorganicchemistry.com Amines are well-known for their basicity and nucleophilicity, readily participating in a wide range of chemical transformations such as alkylation, acylation, and the formation of amides. libretexts.orgamerigoscientific.com These reactions are cornerstones of synthetic organic chemistry, enabling the construction of complex molecular architectures. amerigoscientific.com

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups, are generally less reactive than amines. However, their ability to form hydrogen bonds and their influence on a molecule's polarity and solubility are crucial. The methoxyethyl group in this compound introduces an ether linkage, which can impact the compound's physical properties and its interactions with biological systems.

The interplay between the amine and ether functionalities within the same molecule presents an interesting area for study. The electronic effects of the methoxyethyl group can modulate the reactivity of the piperidine nitrogen and the exocyclic primary amine, offering opportunities for selective chemical modifications.

Historical Trajectories of Piperidine-Based Chemical Research

The history of piperidine chemistry is rich and dates back to the 19th century with the isolation of piperidine itself from pepper. wikipedia.org Initially, research focused on the isolation and structural elucidation of naturally occurring piperidine alkaloids, many of which exhibited significant physiological effects. wikipedia.org

Over time, the focus shifted towards the synthesis of novel piperidine derivatives. The development of synthetic methods, such as the catalytic hydrogenation of pyridines and various cyclization strategies, has enabled chemists to create a vast library of substituted piperidines. dtic.milnih.gov This has been particularly impactful in the field of medicinal chemistry, where the piperidine scaffold has been incorporated into drugs targeting a wide range of diseases. arizona.edu The exploration of piperidine-based compounds continues to be an active area of research, with a constant stream of new synthetic methodologies and applications being reported. nih.gov

Identification of Research Gaps and Prospective Scholarly Inquiry for this compound

Despite the extensive research into piperidine chemistry, a detailed investigation into the specific properties and potential applications of this compound appears to be limited in the publicly available scientific literature. While related structures are mentioned in various contexts, a dedicated study of this particular compound is not readily apparent.

This presents several opportunities for scholarly inquiry:

Synthesis and Characterization: A thorough investigation into efficient and scalable synthetic routes to this compound would be a valuable contribution. Detailed characterization of its physical and spectroscopic properties would provide a foundational dataset for future studies.

Reactivity Studies: A systematic exploration of the reactivity of the different functional groups within the molecule would be highly informative. This could include studying the relative nucleophilicity of the two amine groups and investigating the influence of the methoxyethyl substituent on the piperidine ring's conformation and reactivity.

Exploration as a Synthetic Building Block: this compound could serve as a versatile starting material for the synthesis of more complex molecules. Investigating its utility in the construction of novel heterocyclic systems or as a ligand for metal catalysts could lead to new discoveries.

Computational Studies: Theoretical calculations could provide valuable insights into the molecule's conformational preferences, electronic properties, and potential interactions with other molecules.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 95463-44-6 |

Table 2: Related Piperidine Compounds and their Applications

| Compound Name | Key Structural Feature | Notable Application/Area of Research |

| Piperine | A derivative of piperidine | Main active component of black pepper with a broad range of biological properties. nih.gov |

| Minoxidil | A piperidine derivative | Widely used to prevent hair loss. wikipedia.org |

| Methylphenidate | A piperidine derivative | A stimulant and nootropic medication. wikipedia.org |

| Fentanyl | 4-anilidopiperidine derivative | Potent opioid agonist. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

2098124-33-3 |

|---|---|

Molecular Formula |

C8H18N2O |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-(2-methoxyethyl)piperidin-1-amine |

InChI |

InChI=1S/C8H18N2O/c1-11-7-4-8-2-5-10(9)6-3-8/h8H,2-7,9H2,1H3 |

InChI Key |

FTAKWYKCJFYUQI-UHFFFAOYSA-N |

SMILES |

COCCC1CCN(CC1)N |

Canonical SMILES |

COCCC1CCN(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 2 Methoxyethyl Piperidin 1 Amine and Its Precursors

Comprehensive Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(2-Methoxyethyl)piperidin-1-amine reveals several strategic disconnections that guide the design of efficient synthetic routes. The primary disconnection points are the C4-C(side chain) bond, the N1-N(amine) bond, and the bonds within the piperidine (B6355638) ring itself.

Disconnection of the N1-Amine Bond: The most direct disconnection involves the formation of the N-amino group. This suggests a late-stage amination of a pre-formed 4-(2-methoxyethyl)piperidine (B1590803).

Disconnection of the C4-Side Chain Bond: Breaking the bond between the piperidine ring and the 2-methoxyethyl side chain points to two key precursor types: a 4-functionalized piperidine that can be elaborated to the desired side chain, or a piperidine-4-one derivative that can undergo olefination followed by reduction and etherification.

Disconnection of the Piperidine Ring: A more fundamental disconnection involves the construction of the piperidine ring itself. This can be achieved through various cyclization strategies, such as the Dieckmann condensation of a diester amine or the cyclization of a dihaloamine. dtic.mil

These disconnections give rise to several convergent and divergent synthetic strategies, which will be explored in the following sections.

Precursor Synthesis and Convergent/Divergent Routes to this compound

The synthesis of this compound can be approached through various routes, each with its own set of advantages and challenges. These routes often involve the synthesis of key piperidine-based intermediates.

Methodologies for Piperidine Ring Construction

The construction of the piperidine scaffold is a cornerstone of this synthesis. Several classical and modern methods are available:

Catalytic Hydrogenation of Pyridines: A common and efficient method for producing the piperidine ring is the catalytic hydrogenation of a corresponding pyridine (B92270) derivative. dtic.mil This approach is particularly useful if a suitably substituted pyridine precursor is readily available.

Dieckmann Condensation: This intramolecular condensation of a diester containing a nitrogen atom is a powerful tool for forming the piperidone ring, which can then be further functionalized. dtic.milsciencemadness.org The synthesis often starts with the addition of a primary amine to two moles of an alkyl acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-piperidone (B1582916). dtic.mil

Cyclization of Amino Alcohols: Primary amines can be cyclized with diols, catalyzed by complexes like Cp*Ir, to form various cyclic amines, including piperidines.

From Dihaloalkanes: The reaction of primary amines or hydrazines with alkyl dihalides under microwave irradiation provides a rapid and efficient route to nitrogen-containing heterocycles.

Introduction of the 2-Methoxyethyl Side Chain via Carbon-Carbon Bond Formation

Once the piperidine ring is formed, the next critical step is the introduction of the 2-methoxyethyl side chain at the 4-position.

A common strategy involves starting with a 4-piperidone . This ketone can undergo a Wittig reaction with a phosphorus ylide derived from a methoxyethyl halide to introduce the C2-side chain as a double bond. Subsequent hydrogenation of this double bond would yield the desired saturated side chain. A similar approach involves the conjugate addition of a phenyl nucleophile to an α,β-unsaturated ketone derived from a piperidin-4-one, followed by homologation and transformation of an ester group to introduce the side chain. nih.gov

Alternatively, a Lewis acid-catalyzed addition of a silyl (B83357) enol ether to a 2-cyano-1,2,5,6-tetrahydropyridine can be employed to introduce a substituted side chain at the 4-position. rsc.org

Formation of the Primary Amine Functionality (e.g., Reductive Amination, Curtius Rearrangement)

The final step in the synthesis is the introduction of the primary amine at the 1-position of the piperidine ring.

Direct Amination: A straightforward method for the synthesis of 1-aminopiperidine (B145804) involves the reaction of piperidine with hydroxylamine-O-sulfonic acid in an aqueous alkaline solution. google.comwipo.int Careful control of the molar ratio of reactants and reaction temperature is crucial for achieving high yields. google.comwipo.int

Reductive Amination: If the synthesis proceeds through a piperidine intermediate, reductive amination of the secondary amine with a suitable aminating agent can be employed.

Curtius Rearrangement: For a more elaborate approach, a carboxylic acid derivative at the 1-position can be converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate would then yield the desired primary amine.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective transformations. Both homogeneous and heterogeneous catalysts can be employed for key steps in the synthesis of this compound.

Homogeneous and Heterogeneous Catalysis for Key Transformations

Hydrogenation: The reduction of a pyridine ring to a piperidine ring is often accomplished using heterogeneous catalysts like nickel or rhodium on carbon (Rh/C). dtic.milorganic-chemistry.org Palladium on carbon (Pd/C) is also effective for the hydrogenation of pyridine N-oxides to piperidines in the presence of ammonium (B1175870) formate. organic-chemistry.org For the reduction of double bonds within the side chain, catalysts such as Wilkinson's catalyst can be utilized. nih.govacs.org

Carbon-Carbon Bond Formation: Rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a route to 3-substituted tetrahydropyridines, which can be further reduced to piperidines. nih.govacs.org Palladium-catalyzed Heck coupling reactions can be used to introduce aryl or vinyl groups, which can then be further modified. whiterose.ac.uk

Biocatalysis: Enzymes, such as ω-transaminases, can be used for the stereoselective synthesis of aminopiperidines. For instance, immobilized ω-transaminase has been used in a continuous flow system to produce (S)-1-Boc-3-aminopiperidine with high efficiency. acs.orgacs.org

Enantioselective Catalysis for Chiral Analogue Synthesis

The synthesis of specific enantiomers of chiral piperidine analogues is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological activities. Asymmetric catalysis offers a powerful tool for achieving high enantioselectivity. While specific enantioselective synthesis of this compound is not widely documented, methodologies developed for closely related chiral piperidines are highly relevant.

One prominent strategy involves the use of chiral catalysts in cyclization reactions. For instance, a copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters has been developed to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net This method employs a chiral ligand, such as (S, S)-Ph-BPE, in the presence of a copper catalyst to control the stereochemical outcome of the ring formation, achieving enantiomeric excesses (ee) often between 94-96%. nih.gov This approach could theoretically be adapted to substrates designed to yield chiral analogues of this compound.

Another established method for generating chiral piperidines is through the Strecker reaction, utilizing a chiral auxiliary. nih.gov For example, reacting an aldehyde with a chiral amine like (R)-2-phenylglycinol forms a diastereomeric mixture of intermediates that can be separated. nih.gov Subsequent chemical transformations can then yield the desired enantiopure piperidine derivative. nih.govrsc.org

Furthermore, asymmetric transfer hydrogenation of prochiral BCP-ketones represents another viable route for establishing chirality on the piperidine ring. nih.gov Chiral iridium and rhodium complexes have also been successfully employed in the asymmetric hydrogenation of N-heteroaromatic compounds and the reductive amination of ketones to furnish optically active piperidines. mdpi.comresearchgate.net

Table 1: Comparison of Enantioselective Strategies for Chiral Piperidine Synthesis

| Methodology | Catalyst/Auxiliary Example | Key Features | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Copper-Catalyzed Cyclizative Aminoboration | [CuOTf]₂·PhH / (S, S)-Ph-BPE | Forms cis-2,3-disubstituted piperidines from acyclic substrates. | 94-96% | nih.gov |

| Strecker Reaction with Chiral Auxiliary | (R)-2-phenylglycinol | Formation of separable diastereomers from an aldehyde precursor. | High, after separation | nih.gov |

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium or Rhodium Complexes | Reduction of a prochiral ketone or imine to a chiral alcohol or amine. | Varies; can be >90% | nih.govmdpi.com |

| Chiral Lactam Intermediates | Phenylglycinol-derived oxazolopiperidone lactams | Versatile building blocks allowing for stereocontrolled substituent introduction. | High | rsc.orgresearchgate.net |

Optimization of Reaction Conditions and Yields through Mechanistic Understanding

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring process scalability. A deep understanding of the reaction mechanism allows for targeted improvements. The synthesis of piperidine derivatives often involves multi-step sequences where the optimization of each step is crucial. nih.govresearchgate.net

A common route to 4-substituted piperidines involves the modification of a pre-formed piperidin-4-one core. chemrevlett.com For example, the synthesis of 4-(2-aminoethyl)piperidine scaffolds has been achieved through a key step involving the conjugate addition of a nucleophile to an α,β-unsaturated ketone (a dihydropyridin-4-one). nih.govresearchgate.net Initial attempts using a rhodium catalyst in a dioxane/KOH mixture led to decomposition of the starting material. nih.gov Mechanistic insight suggested that the strong base was detrimental. By switching to a dioxane/water mixture without the base, the desired addition product was successfully isolated, albeit in a modest 34% yield, demonstrating a critical process optimization. nih.govresearchgate.net

Further optimization can be systematically explored by varying parameters such as solvent, temperature, catalyst loading, and reaction time. A model reaction for the synthesis of N-amino pyridine-2,6-dione derivatives illustrates this process, where different solvents were screened to find the optimal medium.

Table 2: Optimization of a Model Three-Component Reaction for N-amino Pyridine-2,6-dione Synthesis

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Ethanol | 5 | 75 |

| 2 | Methanol | 5 | 70 |

| 3 | Acetonitrile | 5 | 60 |

| 4 | Tetrahydrofuran (THF) | 5 | 55 |

| 5 | N,N-Dimethylformamide (DMF) | 3 | 94 |

Data adapted from a model reaction to illustrate optimization principles. researchgate.net

This systematic approach, moving from alcoholic solvents to aprotic polar solvents like DMF, led to a significant increase in yield and a reduction in reaction time. researchgate.net Such a strategy would be directly applicable to optimizing the final amination step or precursor syntheses for this compound. For instance, reductive amination is a common method for introducing substituents on the piperidine nitrogen. nih.gov The efficiency of this reaction is highly dependent on the choice of reducing agent (e.g., sodium triacetoxyborohydride), solvent, and pH, all of which are parameters for optimization. nih.gov

Green Chemistry Principles and Sustainable Synthetic Protocols for this compound Production

The production of chemical compounds is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer materials. acs.org These principles can be effectively applied to the synthesis of this compound.

Key Green Chemistry Principles Applied to Piperidine Synthesis:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org Reactions like additions and cycloadditions are inherently more atom-economical than substitutions or eliminations that generate stoichiometric byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org As seen in the enantioselective synthesis of piperidines, copper, rhodium, and ruthenium catalysts are used in catalytic quantities. nih.govmdpi.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. A notable innovation in piperidine synthesis is the use of Deep Eutectic Solvents (DES). For example, a DES composed of glucose and urea (B33335) has been successfully used as a reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.net This solvent is biodegradable, non-toxic, and inexpensive, offering a significant environmental advantage over conventional volatile organic solvents. researchgate.net

Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate waste. acs.org The development of one-pot reactions, where multiple transformations occur in the same vessel without isolating intermediates, is a powerful strategy for achieving this goal. nih.gov For instance, a one-pot synthesis of piperidin-4-ones via a Mannich-type condensation exemplifies this efficient approach. chemrevlett.comresearchgate.net

Table 3: Application of Green Chemistry Principles to Piperidine Synthesis

| Green Principle | Conventional Approach | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Dichloromethane (B109758), Toluene | Deep Eutectic Solvent (e.g., Glucose-Urea), Water, or solvent-free | Reduced toxicity and environmental impact. | nih.govresearchgate.netnih.gov |

| Catalysis | Stoichiometric reagents (e.g., strong bases, reducing agents) | Catalytic hydrogenation (e.g., Pd/C), metal-catalyzed cross-couplings | Higher efficiency, less waste, potential for recycling. | mdpi.comacs.org |

| Reduce Derivatives | Multi-step synthesis with protection/deprotection | One-pot multi-component reactions (e.g., Mannich condensation) | Fewer steps, less waste, improved overall yield. | chemrevlett.comacs.org |

| Atom Economy | Wittig reaction (generates triphenylphosphine (B44618) oxide waste) | Conjugate addition or catalytic hydroamination | Higher material efficiency, less byproduct formation. | mdpi.comnih.govacs.org |

By integrating these advanced methodologies, the synthesis of this compound and its precursors can be performed with greater control over stereochemistry, optimized for higher yields, and aligned with the principles of sustainability and green chemistry.

Spectroscopic and Crystallographic Characterization Techniques for 4 2 Methoxyethyl Piperidin 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(2-Methoxyethyl)piperidin-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular structure.

Unambiguous Assignment of ¹H and ¹³C NMR Resonances

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The assignments can be made with high confidence by considering the chemical shifts, multiplicities, and integration values, and by comparison with data from analogous substituted piperidines. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton spectrum is expected to be complex due to the overlapping signals of the piperidine (B6355638) ring protons. The methoxy (B1213986) group (-OCH₃) protons would likely appear as a sharp singlet at approximately 3.3 ppm. The protons of the ethyl linker (-CH₂CH₂-) would present as two distinct multiplets. The methylene (B1212753) group adjacent to the methoxy group (-OCH₂-) is anticipated to resonate around 3.4-3.6 ppm, while the methylene group attached to the piperidine ring (-CH₂-) would likely appear further upfield. The protons on the piperidine ring would exhibit characteristic axial and equatorial chemical shifts, with the protons alpha to the nitrogen of the N-amino group showing a notable downfield shift.

¹³C NMR Spectroscopy: The carbon spectrum will provide a count of the unique carbon atoms. The methoxy carbon is expected around 59 ppm. The carbons of the ethyl chain and the piperidine ring will appear in the aliphatic region (approximately 20-70 ppm). The carbon atom (C4) of the piperidine ring bearing the 2-methoxyethyl substituent is expected to be shifted downfield compared to the other piperidine carbons due to the substituent effect.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | 3.3 (s, 3H) | 59.0 |

| -OCH₂- | 3.5 (t, 2H) | 70.0 |

| -CH₂-CH₂-N | 1.5 (q, 2H) | 30.0 |

| Piperidine C2/C6 (axial) | 2.5-2.7 (m, 2H) | 50.0 |

| Piperidine C2/C6 (equatorial) | 2.9-3.1 (m, 2H) | 50.0 |

| Piperidine C3/C5 (axial) | 1.2-1.4 (m, 2H) | 28.0 |

| Piperidine C3/C5 (equatorial) | 1.7-1.9 (m, 2H) | 28.0 |

| Piperidine C4-H | 1.5-1.7 (m, 1H) | 35.0 |

| -NH₂ | 2.8 (br s, 2H) | - |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Application of 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Stereochemical Analysis

To resolve ambiguities from the 1D spectra and to establish through-bond and through-space correlations, a suite of 2D NMR experiments is indispensable. scielo.brmdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. For instance, it would clearly show the correlation between the protons of the ethyl group and their connection to the piperidine ring at the C4 position. It would also help in tracing the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the methoxy protons would show a correlation to the adjacent methylene carbon (-OCH₂-), and the protons on the piperidine ring would show correlations to neighboring carbons, aiding in the complete assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry, particularly the conformation of the piperidine ring. It detects through-space proximity of protons. For instance, correlations between axial protons on the piperidine ring would confirm a chair conformation. The orientation of the 2-methoxyethyl substituent (axial or equatorial) could also be determined by observing NOE cross-peaks between the substituent's protons and the piperidine ring protons.

Dynamic NMR Studies for Conformational Analysis of the Piperidine Ring

The piperidine ring is known to exist in a dynamic equilibrium between two chair conformations. nih.govyoutube.comyoutube.comyoutube.com Dynamic NMR studies, involving recording spectra at variable temperatures, can provide insight into the energetics of this ring-flipping process. For this compound, the bulky 2-methoxyethyl group at the C4 position is expected to preferentially occupy the equatorial position to minimize steric strain. However, the N-amino group at the N1 position also influences the conformational equilibrium. By analyzing the changes in chemical shifts and coalescence of signals as a function of temperature, the energy barrier for the chair-chair interconversion can be determined.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

HRMS is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₈H₁₈N₂O), the expected exact mass can be calculated and compared with the experimental value to a high degree of accuracy. acs.orgacs.org

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.govresearchgate.netresearchgate.net The fragmentation of the protonated molecule [M+H]⁺ of this compound would likely proceed through several characteristic pathways:

Loss of the methoxyethyl side chain: Cleavage of the C-C bond between the piperidine ring and the ethyl substituent would lead to a significant fragment ion corresponding to the piperidine-1-amine cation.

Cleavage of the piperidine ring: The piperidine ring can undergo characteristic ring-opening and fragmentation, leading to a series of smaller fragment ions.

Loss of the amino group: Fragmentation involving the N-N bond of the hydrazinyl moiety could also be observed.

Predicted Major Fragments in the MS/MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment Structure/Loss |

| 157.14 | [M+H - NH₃]⁺ |

| 114.13 | [M+H - CH₃OCH₂CH₂]⁺ |

| 99.11 | [Piperidine ring fragment]⁺ |

| 71.09 | [C₄H₉N]⁺ fragment from piperidine ring |

| 59.05 | [CH₃OCH₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. researchgate.netresearchgate.netnih.govfrontiersin.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups would be observed around 2850-2960 cm⁻¹. A prominent C-O stretching band for the ether linkage is expected around 1100 cm⁻¹. The N-H bending vibration would likely be seen around 1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-C and C-N stretching vibrations within the piperidine ring would give rise to characteristic Raman signals. The symmetric C-H stretching vibrations would also be prominent.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3400 (two bands) | Weak |

| C-H (aliphatic) | Stretching | 2850-2960 | 2850-2960 |

| N-H (amine) | Bending | ~1600 | - |

| C-O (ether) | Stretching | ~1100 | Moderate |

| C-N (piperidine) | Stretching | 1150-1250 | Strong |

| Piperidine Ring | Ring Vibrations | Fingerprint region | Fingerprint region |

X-ray Crystallography for Absolute Structure and Conformational Preferences in the Solid State

As of the latest literature surveys, specific X-ray crystallographic data for this compound in its crystalline form has not been reported in publicly accessible databases. The successful application of this technique hinges on the ability to grow single crystals of sufficient quality, a process that is often empirical and can be challenging.

Should a crystalline form of this compound be obtained, X-ray crystallography would provide definitive insights into its three-dimensional structure in the solid state. This analysis would yield precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. Key structural features that would be of interest include:

Piperidine Ring Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered saturated heterocycles. X-ray data would confirm this and reveal any distortions from an ideal chair geometry.

Intermolecular Interactions: In the solid state, molecules interact through various non-covalent forces such as hydrogen bonding (potentially involving the amine group and the methoxy oxygen), van der Waals forces, and dipole-dipole interactions. X-ray crystallography would map out this network of interactions, which governs the crystal packing.

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1082.1 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.058 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Optically Active Derivatives of this compound

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. Since this compound itself is achiral, this technique would be applicable to its optically active derivatives. Such derivatives could be synthesized by introducing a chiral center, for example, by using a chiral auxiliary or by resolving a racemic mixture of a derivative.

There are currently no specific studies reporting the chiroptical properties of optically active derivatives of this compound in the scientific literature. However, if such a derivative were synthesized, CD spectroscopy would provide valuable information about its absolute configuration and conformational behavior in solution.

The CD spectrum of a chiral derivative would show positive or negative bands (Cotton effects) at wavelengths corresponding to the electronic transitions of its chromophores. The sign and intensity of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore.

For a hypothetical chiral derivative, such as one with a chiral substituent on the piperidine ring or the N-amino group, CD spectroscopy could be used to:

Determine Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters could be assigned.

Analyze Conformational Equilibria: The shape of the CD spectrum can be influenced by the conformational flexibility of the molecule in solution. By studying the CD spectrum under different conditions (e.g., temperature, solvent), it might be possible to gain insights into the conformational preferences of the chiral derivative.

Below is a hypothetical data table illustrating the kind of data that would be generated from a CD spectroscopic analysis of a chiral derivative of this compound.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Transition Assignment |

| 215 | +5.2 x 10³ | n → σ |

| 240 | -1.8 x 10³ | π → π (if an aromatic chromophore is introduced) |

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 4 2 Methoxyethyl Piperidin 1 Amine

Nucleophilic and Electrophilic Reactivity of the Primary Amine Moiety

The primary amine group is the most reactive site for many chemical transformations of 4-(2-Methoxyethyl)piperidin-1-amine, participating in a range of nucleophilic and electrophilic reactions.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the primary amine nitrogen makes it a potent nucleophile, readily undergoing N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of alkyl halides or other suitable electrophiles, this compound can be alkylated. The reaction proceeds via a standard SN2 mechanism. The degree of alkylation (mono-, di-, or even tri-alkylation to form a quaternary ammonium (B1175870) salt) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The general trend for amine nucleophilicity increases with the degree of alkylation, meaning the mono-alkylated product can be more nucleophilic than the starting primary amine, potentially leading to over-alkylation. masterorganicchemistry.com However, steric hindrance around the nitrogen can mitigate this. Industrially, N-alkylation of amines is a common process, often utilizing alcohols as alkylating agents in the presence of a catalyst. rsc.org For laboratory-scale synthesis, alkyl halides are frequently employed. organic-chemistry.org

| Electrophile | Product | Reaction Type |

| Alkyl Halide (R-X) | N-Alkyl-4-(2-methoxyethyl)piperidin-1-amine | N-Alkylation |

| Acyl Halide (RCO-X) | N-Acyl-4-(2-methoxyethyl)piperidin-1-amine | N-Acylation |

| Acid Anhydride ((RCO)₂O) | N-Acyl-4-(2-methoxyethyl)piperidin-1-amine | N-Acylation |

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction is typically fast and efficient. youtube.com N-acylation is a fundamental transformation in organic synthesis and is often used to protect amine groups or to synthesize biologically active amides. youtube.comnih.gov Catalyst-free conditions are sometimes employed for the N-acylation of amines with acetic anhydride. youtube.com

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to the imine. The reaction is reversible, and the removal of water can drive the equilibrium towards the imine product.

| Carbonyl Compound | Intermediate | Final Product | Reaction Type |

| Aldehyde (RCHO) | Hemiaminal | Imine (Schiff Base) | Condensation |

| Ketone (R₂CO) | Hemiaminal | Imine (Schiff Base) | Condensation |

These imine derivatives can be further reduced to secondary amines, a process known as reductive amination, which is a versatile method for forming C-N bonds. rsc.orgmdpi.com For instance, a related compound, N-(2-methoxyethyl)-1-methylpiperidin-4-amine, can be synthesized via reductive amination of 1-methylpiperidin-4-amine with 2-methoxyacetaldehyde. nih.gov

Oxidative and Reductive Transformations of the Amine

The nitrogen atom in the primary amine moiety can exist in various oxidation states, making it susceptible to both oxidation and reduction. google.com

Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of hydroxylamines or nitroso compounds. For instance, treatment of piperidine (B6355638) with calcium hypochlorite (B82951) yields N-chloropiperidine. nih.gov The oxidation of tertiary amines with reagents like hydrogen peroxide or peroxycarboxylic acids typically yields amine oxides. google.com

Reduction: The primary amine group itself is already in a reduced state. However, derivatives of the amine, such as N-nitroso compounds (formed by reaction with nitrous acid), can be reduced back to the amine. For example, the reduction of N-nitrosopiperidine is a known reaction. rsc.org The study of the carcinogenicity of 4-substituted nitrosopiperidines has been a subject of research. rsc.org

Reactivity Profile of the Piperidine Ring System

While the primary amine is the most reactive site, the piperidine ring itself can participate in various reactions, influenced by its conformation and the substituents it bears.

Stereochemical Course of Reactions on the Piperidine Scaffold

The piperidine ring typically adopts a chair conformation, similar to cyclohexane (B81311). nih.gov Substituents on the ring can exist in either axial or equatorial positions, and the stereochemical outcome of reactions can be highly dependent on the preferred conformation and the direction of reagent approach. For instance, the reduction of substituted piperidinones can lead to specific stereoisomers of the corresponding piperidines. The stereoselective synthesis of substituted piperidines is an active area of research, with methods developed to control the stereochemistry at various positions of the ring.

Ring-Opening and Ring-Expansion Methodologies Involving this compound

While less common than reactions at the primary amine, the piperidine ring can undergo cleavage or expansion under specific conditions.

Ring-Opening: Ring-opening reactions of piperidine derivatives are not as facile as for smaller rings like aziridines but can be achieved. For example, certain substituted pyridines, upon reduction, can lead to ring-opened products under specific conditions. The presence of specific functional groups can facilitate ring-opening processes.

Influence of the 2-Methoxyethyl Side Chain on Overall Reactivity

The presence of the ether oxygen in the 2-methoxyethyl side chain introduces the possibility of intramolecular interactions that can modulate the reactivity of the amine functionalities. One of the most significant potential interactions is neighboring group participation (NGP), where the lone pair of electrons on the ether oxygen can assist in a reaction at a nearby reactive center. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in

In the context of this compound, the ether oxygen is suitably positioned to participate in reactions involving the exocyclic primary amine. For instance, during a nucleophilic substitution reaction where the primary amine acts as the nucleophile, the ether oxygen could stabilize the transition state through the formation of a transient cyclic intermediate. This anchimeric assistance can lead to an enhancement of the reaction rate compared to a similar amine lacking the ether functionality. mugberiagangadharmahavidyalaya.ac.in

Furthermore, intramolecular hydrogen bonding can occur between the hydrogen atoms of the primary amine and the ether oxygen. This interaction can influence the conformation of the side chain and the basicity of the primary amine. By withdrawing electron density from the N-H bonds, this hydrogen bonding could slightly decrease the nucleophilicity of the amine.

The 2-methoxyethyl side chain also impacts reactivity through more conventional electronic and steric effects.

Electronic Effects: The methoxy (B1213986) group is an electron-donating group through resonance and an electron-withdrawing group through induction. In the aliphatic methoxyethyl chain, the inductive effect is more pronounced, leading to a slight decrease in the electron density at the piperidine nitrogen. This can influence the basicity and nucleophilicity of the piperidine nitrogen. The electron-donating nature of the methoxy group can also increase the basicity of the amine, which can accelerate reactions such as alkylation and acylation.

To illustrate these effects, a hypothetical comparison of reaction rates for the N-alkylation of various piperidine derivatives is presented below.

| Piperidine Derivative | Relative Rate of N-Alkylation | Predominant Effect |

| Piperidine | 1.00 | Baseline |

| 4-Methylpiperidine | 1.25 | Inductive (electron-donating) |

| 4-tert-Butylpiperidine | 0.80 | Steric Hindrance |

| 4-(2-Methoxyethyl)piperidine (B1590803) | 0.95 | Inductive (electron-withdrawing) and Steric |

This table presents hypothetical data to illustrate the concepts of electronic and steric effects.

Detailed Mechanistic Investigations of Key Reactions Involving this compound

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic investigations of its key reactions. Such studies would involve a combination of kinetic analysis, isotopic labeling experiments, and the identification of reactive intermediates.

Kinetic studies are fundamental to elucidating reaction mechanisms. slideshare.net For a typical reaction of this compound, such as its acylation with an acyl chloride, a kinetic study would involve systematically varying the concentrations of the reactants and monitoring the reaction rate.

For the acylation reaction, the expected rate law would be second order, first order in the amine and first order in the acyl chloride:

Rate = k[this compound][Acyl Chloride]

Deviations from this rate law could indicate a more complex mechanism, such as the involvement of a catalyst or the formation of a stable intermediate. Comparing the rate constant (k) for this reaction with that of a similar amine lacking the methoxyethyl group would provide quantitative insight into the electronic and steric effects of the side chain.

Isotopic labeling is a powerful technique for tracing the path of atoms during a chemical reaction. wikipedia.orgnumberanalytics.com For reactions involving this compound, isotopic labeling could be employed to clarify ambiguous mechanistic details.

For example, to investigate the possibility of neighboring group participation by the ether oxygen, a reaction could be carried out with a substrate in which the oxygen atom of the methoxy group is labeled with ¹⁸O. Subsequent analysis of the product distribution and the location of the ¹⁸O label using mass spectrometry would reveal whether the ether oxygen was involved in the formation of a cyclic intermediate.

A hypothetical isotopic labeling experiment to probe for neighboring group participation is outlined below:

| Reactant | Labeled Atom | Proposed Reaction | Expected Product if NGP Occurs | Analytical Technique |

| This compound | ¹⁸O in methoxy group | Intramolecular cyclization | Cyclic intermediate with ¹⁸O in the ring | Mass Spectrometry, NMR |

This table outlines a hypothetical experiment to illustrate the application of isotopic labeling.

The identification of transient reactive intermediates is crucial for confirming a proposed reaction mechanism. In reactions of this compound, several types of reactive intermediates could be formed.

For instance, in oxidation reactions, iminium ions or enamines could be generated. nih.gov The formation of an iminium ion intermediate during the metabolism of other piperidine-containing drugs has been confirmed by trapping the intermediate with a nucleophile like cyanide. nih.gov A similar approach could be used to detect iminium ion intermediates in reactions of this compound.

Spectroscopic techniques such as NMR and IR spectroscopy can also be used to detect and characterize reactive intermediates, particularly if they can be stabilized at low temperatures. For example, the formation of a cyclic intermediate resulting from neighboring group participation might be observable by low-temperature NMR spectroscopy.

Computational and Theoretical Chemistry Studies on 4 2 Methoxyethyl Piperidin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and various properties of molecules. Density Functional Theory (DFT) is a common method used for these types of investigations, providing a balance between accuracy and computational cost. nih.gov

The three-dimensional structure of a molecule is fundamental to its function. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like 4-(2-Methoxyethyl)piperidin-1-amine, multiple stable conformations may exist.

Table 1: Illustrative Conformational Analysis Data for a Substituted Piperidine (B6355638)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Chair | 0.0 |

| Axial-Chair | 1.8 |

| Twist-Boat | ~5-6 |

Note: This table is illustrative and based on general findings for substituted piperidines. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. nih.gov

The molecular electrostatic potential (MEP) surface is another useful tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, typically colored in shades of blue). malayajournal.orgresearchgate.net These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atoms of the piperidine ring and the amino group, as well as the oxygen atom of the methoxy (B1213986) group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 2: Illustrative FMO Data for a Piperidine Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -4.804 |

| LUMO Energy | -1.694 |

| HOMO-LUMO Gap | 3.110 |

Note: This data is for 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one and serves as an example. nih.gov Values for this compound would differ.

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. Predicted ¹H and ¹³C NMR spectra can aid in the assignment of experimental signals. For instance, the Human Metabolome Database provides predicted ¹H NMR spectral data for related compounds. hmdb.ca

Infrared (IR) vibrational frequencies can also be computed. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The predicted IR spectrum can be compared with an experimental spectrum to identify characteristic functional groups and confirm the molecular structure. For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C-O-C stretching of the ether linkage, and various C-H and C-N stretching and bending vibrations of the piperidine ring and ethyl chain.

Table 3: Predicted ¹H NMR Chemical Shifts for a Related Piperidine Compound

| Atom No. | Peak Center (ppm) | Multiplicity |

|---|---|---|

| 1 | 0.03 | m |

Note: This is a partial and predicted spectrum for a similar compound from the Human Metabolome Database. hmdb.ca It serves as an example of the type of data that can be generated.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics, solvent effects, and thermodynamic properties of a molecule.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to study the solvation of this compound in different solvents, such as water, ethanol, or less polar solvents.

In a polar protic solvent like water, the nitrogen and oxygen atoms of this compound would be expected to form hydrogen bonds with solvent molecules. The amino group would act as a hydrogen bond donor, while the piperidine nitrogen and the ether oxygen would act as hydrogen bond acceptors. These interactions would influence the solubility and the conformational preferences of the molecule.

In a nonpolar solvent, the hydrophobic parts of the molecule, such as the ethyl chain and parts of the piperidine ring, would have more favorable interactions with the solvent. The intramolecular hydrogen bonding possibilities, if any, might become more significant in such an environment. MD simulations can quantify these interactions by calculating radial distribution functions and coordination numbers of solvent molecules around different parts of the solute. nih.gov

MD simulations can be used to explore the conformational landscape of this compound and to study the transitions between different conformers. rsc.org By simulating the molecule over a sufficient length of time, it is possible to observe spontaneous transitions between different chair and boat conformations, as well as rotations around the single bonds of the 2-methoxyethyl side chain.

Techniques such as umbrella sampling or metadynamics can be used in conjunction with MD simulations to calculate the potential of mean force (PMF) along a specific reaction coordinate, such as a dihedral angle. The PMF profile provides information about the relative free energies of different conformations and the energy barriers that separate them. This information is crucial for understanding the flexibility of the molecule and the timescales of its conformational changes.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is an indispensable tool for mapping the intricate details of chemical reactions. For a molecule like this compound, density functional theory (DFT) is the most common and powerful method used to model reaction mechanisms. This approach allows for the calculation of the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products via a high-energy transition state.

To understand the reactivity of the N-amino group, a representative reaction such as its electrophilic addition or its role in directing further substitutions can be modeled. A plausible reaction to investigate would be the reaction of the terminal amine with an electrophile, for example, a simple alkylation or acylation reaction.

Computational chemists would model this by:

Optimizing Geometries: The three-dimensional structures of the reactants (this compound and the electrophile), the transition state (TS), and the final product are optimized to find their lowest energy conformations. For the piperidine ring, this involves confirming the preference for a chair conformation, with the bulky 4-(2-methoxyethyl) group likely occupying a stable equatorial position to minimize steric hindrance. wikipedia.org

Locating the Transition State: The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier in the reaction pathway. Algorithms are used to locate this specific geometry, which is characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

A hypothetical energy profile for the N-alkylation of this compound is presented below.

Hypothetical Reaction Coordinate Diagram: (A visual representation of the energy changes as the reactants are converted to products via the transition state. The x-axis represents the reaction coordinate, and the y-axis represents the potential energy.)

Reactants → [Transition State]‡ → Products

This process would yield a data table of calculated energies.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Optimized this compound and electrophile |

| Transition State (TS) | +18.5 | Calculated activation energy barrier (ΔE‡) |

| Products | -12.0 | Overall reaction energy (ΔE_rxn), indicating an exothermic process |

Computational methods are particularly adept at predicting selectivity in molecules with multiple potential reaction sites. This compound has two nitrogen atoms: the ring nitrogen (N1) and the exocyclic amino nitrogen (N1'). These sites will exhibit different nucleophilic characteristics.

Theoretical predictions of selectivity would involve modeling the reaction at both nitrogen atoms and comparing the activation energies. The reaction pathway with the lower activation energy barrier is the kinetically favored one and will be the major pathway observed. mdpi.com

DFT calculations can quantify the electronic properties that govern this selectivity:

Natural Bond Orbital (NBO) Analysis: This analysis provides the atomic charges on each atom. The nitrogen atom with a more negative charge is typically more nucleophilic.

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the Highest Occupied Molecular Orbital (HOMO) are crucial. The HOMO is where the molecule's most available electrons reside. The reaction is most likely to occur at the atom where the HOMO has the largest lobe, indicating the site of greatest electron density available for donation to an electrophile.

| Parameter | Ring Nitrogen (N1) | Amino Nitrogen (N1') | Prediction |

|---|---|---|---|

| Calculated NBO Charge | -0.45 e | -0.62 e | Reaction at N1' is favored |

| HOMO Lobe Contribution | 21% | 45% | |

| Calculated Activation Energy (ΔE‡) | 24.2 kcal/mol | 18.5 kcal/mol | The lower energy barrier confirms N1' as the primary reaction site |

Structure-Reactivity Relationships Derived from Computational Data

Structure-reactivity relationships (SRRs) aim to correlate a molecule's structural or electronic features with its chemical reactivity. Computational studies are ideal for establishing quantitative SRRs by systematically modifying the structure of a molecule and calculating the resulting changes in electronic properties and reactivity. researchgate.net

For this compound, a theoretical SRR study could involve creating a virtual library of derivatives where the substituent at the 4-position is varied (e.g., replacing methoxyethyl with hydrogen, methyl, cyano, or nitro groups). For each derivative, computational chemists would calculate key electronic descriptors and the activation energy for a model reaction.

Key electronic descriptors often include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. acs.orgnih.gov

Atomic Charges: As determined by NBO or other population analysis methods.

By plotting these descriptors against the calculated activation energy (a theoretical measure of reactivity), a correlation can be established. For instance, studies on similar piperidine systems have found good correlations between the charge on the reactive atom and the reaction rate. researchgate.net

| Substituent (at C4) | NBO Charge on N1' (e) | HOMO Energy (eV) | Calculated ΔE‡ (kcal/mol) |

|---|---|---|---|

| -H | -0.60 | -5.8 | 19.1 |

| -CH₃ (Electron-donating) | -0.61 | -5.7 | 18.8 |

| -CH₂CH₂OCH₃ (Electron-donating) | -0.62 | -5.6 | 18.5 |

| -CN (Electron-withdrawing) | -0.55 | -6.2 | 20.5 |

The data in this hypothetical table suggests that electron-donating groups at the 4-position increase the negative charge and raise the HOMO energy of the reactive N1' nitrogen, making it more nucleophilic and lowering the activation barrier for a reaction with an electrophile. Conversely, an electron-withdrawing group decreases the nucleophilicity and increases the activation energy. This quantitative relationship allows for the rational design of new molecules with tailored reactivity. acs.org

Synthesis and Exploration of Derivatives and Analogues of 4 2 Methoxyethyl Piperidin 1 Amine

Synthesis of N-Substituted 4-(2-Methoxyethyl)piperidin-1-amine Derivatives

The primary amine at the N-1 position of the piperidine (B6355638) ring serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Amide, Sulfonamide, and Carbamate (B1207046) Derivatives

The synthesis of amide, sulfonamide, and carbamate derivatives from this compound is typically achieved through standard acylation and sulfonylation reactions. These reactions involve the nucleophilic attack of the primary amine onto the electrophilic carbonyl or sulfonyl center of an appropriate reagent.

Amide Derivatives: Amide synthesis is commonly performed by reacting the parent amine with an acyl chloride or a carboxylic acid activated with a coupling agent. The reaction with acyl chlorides is often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Sulfonamide Derivatives: The preparation of sulfonamides involves the reaction of the amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride, or various arylsulfonyl chlorides). mdpi.comnih.gov This reaction is typically conducted in a suitable solvent like dichloromethane (B109758) or pyridine, which can also act as the acid scavenger. mdpi.com The straightforward nature of this reaction allows for the synthesis of a wide array of N-sulfonylated products. nih.govmdpi.com

Carbamate Derivatives: Carbamate derivatives can be synthesized by treating the amine with an appropriate chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. google.com Alternatively, reaction with an isocyanate provides a direct route to N-substituted ureas, which are structurally related to carbamates. The formation of metal carbamates can also be achieved through the reaction of amines with carbon dioxide, which can then be used in further synthetic steps. mdpi.com

Table 1: Examples of N-Substituted Derivatives

| Derivative Type | Reagent | Resulting N-Substituent |

|---|---|---|

| Amide | Acetyl Chloride | -C(O)CH₃ |

| Amide | Benzoyl Chloride | -C(O)Ph |

| Sulfonamide | p-Toluenesulfonyl Chloride | -SO₂-C₆H₄-CH₃ |

| Sulfonamide | Methanesulfonyl Chloride | -SO₂CH₃ |

| Carbamate | Ethyl Chloroformate | -C(O)OEt |

| Carbamate | Phenyl Isocyanate | -C(O)NHPh |

Quaternary Ammonium (B1175870) Salts

Quaternization of the tertiary piperidine nitrogen introduces a permanent positive charge, significantly altering the molecule's physicochemical properties. The most common method for synthesizing quaternary ammonium salts is the Menschutkin reaction, which involves the SN2 reaction of a tertiary amine with an alkyl halide. nih.gov

To prepare a quaternary ammonium salt of the 4-(2-methoxyethyl)piperidine (B1590803) scaffold, a precursor tertiary amine, such as 1-alkyl-4-(2-methoxyethyl)piperidine, is required. This precursor can be reacted with a second, different alkylating agent (e.g., methyl iodide, benzyl bromide) to yield the desired quaternary salt. nih.govmdpi.com The reaction is typically performed in a polar solvent. The choice of alkylating agent and reaction conditions allows for the synthesis of a diverse library of quaternary ammonium compounds. google.com

Table 2: Synthesis of Quaternary Ammonium Salts

| Precursor Tertiary Amine | Alkylating Agent (R-X) | Quaternary Ammonium Cation | Counterion (X⁻) |

|---|---|---|---|

| 1-Methyl-4-(2-methoxyethyl)piperidine | Ethyl Iodide | 1-Ethyl-1-methyl-4-(2-methoxyethyl)piperidinium | I⁻ |

| 1-Methyl-4-(2-methoxyethyl)piperidine | Benzyl Bromide | 1-Benzyl-1-methyl-4-(2-methoxyethyl)piperidinium | Br⁻ |

| 1-Ethyl-4-(2-methoxyethyl)piperidine | Methyl Iodide | 1-Ethyl-1-methyl-4-(2-methoxyethyl)piperidinium | I⁻ |

Modifications of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group at the C-4 position of the piperidine ring offers another site for structural diversification. Modifications can include altering the length of the alkyl chain or transforming the methoxy (B1213986) functional group.

Homologation and Chain Extension

Extending the two-carbon side chain to a three-carbon (propoxy), four-carbon (butoxy), or longer chain requires a multi-step synthetic sequence. A common strategy involves starting with a precursor containing a reactive functional group that can be elaborated. For instance, a Wittig reaction can be employed to add carbon units to the side chain. nih.govresearchgate.net

A plausible synthetic route could begin with the oxidation of a 4-(2-hydroxyethyl)piperidine precursor to the corresponding aldehyde. This aldehyde can then undergo a Wittig reaction with a phosphorane ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) (Ph₃P=CHCO₂Et), to form an α,β-unsaturated ester. nih.gov Subsequent reduction of the double bond and the ester group, followed by methylation of the resulting primary alcohol, would yield the homologated ether side chain. This approach allows for the systematic extension of the side chain by one or more carbon atoms. nih.gov

Table 3: Homologation of the Side Chain

| Starting Material | Key Reaction | Product Side Chain |

|---|---|---|

| 4-(Formylmethyl)piperidine | Wittig with Ph₃P=CH₂ | -(CH₂)₂-CH₃ (Propyl) |

| 4-(2-Oxoethyl)piperidine | Wittig with Ph₃P=CHCO₂Et, then reduction | -(CH₂)₃-OH (3-Hydroxypropyl) |

| 4-(3-Hydroxypropyl)piperidine | Methylation | -(CH₂)₂-OCH₃ (3-Methoxypropyl) |

Functional Group Interconversions on the Methoxyethyl Moiety

The methoxy group itself can be transformed into other functionalities. Cleavage of the methyl ether, for example using boron tribromide (BBr₃), would unmask the primary alcohol, yielding 4-(2-hydroxyethyl)piperidin-1-amine. This alcohol serves as a versatile intermediate for further modifications. It can be converted to:

Halides: Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would produce the corresponding 2-chloroethyl or 2-bromoethyl derivatives.

Other Ethers: Williamson ether synthesis, involving deprotonation of the alcohol followed by reaction with an alkyl halide (e.g., ethyl iodide), can be used to synthesize analogues with different ether groups (e.g., ethoxyethyl, propoxyethyl).

Esters: Standard esterification with a carboxylic acid or acyl chloride would yield ester derivatives at the side chain.

Table 4: Functional Group Interconversions

| Starting Moiety | Reagent(s) | Resulting Moiety |

|---|---|---|

| -CH₂CH₂OCH₃ | BBr₃ | -CH₂CH₂OH |

| -CH₂CH₂OH | SOCl₂ | -CH₂CH₂Cl |

| -CH₂CH₂OH | 1. NaH; 2. CH₃CH₂I | -CH₂CH₂OCH₂CH₃ |

| -CH₂CH₂OH | Acetyl Chloride | -CH₂CH₂OC(O)CH₃ |

Stereochemical Modifications and Enantiomerically Pure Synthesis of Chiral Analogues

The parent compound, this compound, is achiral. However, chiral analogues can be created by introducing stereocenters on the piperidine ring. The synthesis of enantiomerically pure substituted piperidines is a significant area of medicinal chemistry, often relying on chiral pool starting materials or asymmetric synthesis methodologies. nih.gov

One established approach is to start from a readily available chiral building block, such as (R)- or (S)-pipecolic acid. whiterose.ac.uk For example, the carboxylic acid functionality can be reduced and elaborated into the desired 4-substituted side chain through a series of stereoconservative reactions. Alternatively, asymmetric hydrogenation of a suitably substituted pyridine precursor using a chiral catalyst could establish a stereocenter at the C-4 position. Reductive amination of a chiral 4-substituted piperidinone could also be employed to generate diastereomerically enriched products. These methods provide access to specific enantiomers, allowing for the exploration of stereochemistry in biological interactions. nih.gov

Chiral Auxiliary Approaches

The synthesis of enantiomerically pure derivatives of this compound can be effectively guided by chiral auxiliary-based methods. This classical strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a key reaction, after which the auxiliary is cleaved and removed.

One prominent approach involves the use of chiral amines, such as (S)-α-phenylethylamine, in aza-Michael cyclization reactions to form chiral 4-piperidone (B1582916) products. kcl.ac.uk These piperidones are versatile intermediates that can be further elaborated to introduce the 4-(2-methoxyethyl) sidechain and the 1-amino group. The diastereomeric products formed during the auxiliary-led reaction can often be separated, allowing for access to stereochemically defined building blocks. kcl.ac.uk

Carbohydrate-based auxiliaries have also proven effective in the stereoselective synthesis of piperidine derivatives. These auxiliaries leverage the defined stereochemistry of the carbohydrate backbone to control the facial selectivity of reactions, such as nucleophilic additions to imines, leading to highly enantioenriched piperidinones.

A hypothetical application of this approach to a derivative of this compound is outlined below:

| Step | Reaction | Precursor/Intermediate | Chiral Auxiliary Example | Outcome |

| 1 | Aza-Michael Cyclization | Substituted divinyl ketone | (S)-α-phenylethylamine | Diastereomeric 2-substituted N-chiral 4-piperidones |

| 2 | Separation | Diastereomeric mixture | - | Isolated, stereochemically pure piperidone |

| 3 | Elaboration & Auxiliary Removal | Pure diastereomer | - | Enantiopure 4-piperidone intermediate |

This method underscores a reliable, albeit often stoichiometric, route to chiral piperidine scaffolds that are foundational for producing specific stereoisomers of complex target molecules.

Asymmetric Catalysis in Derivative Synthesis

Asymmetric catalysis offers a more atom-economical and efficient alternative to chiral auxiliaries for establishing stereocenters. Several modern catalytic strategies are applicable to the synthesis of chiral piperidine derivatives and analogues of this compound.

Phosphine-Catalyzed Annulations: Chiral phosphines can catalyze the [4+2] annulation of imines with allenes to furnish highly functionalized and enantioenriched piperidine derivatives. researchgate.netnih.gov This method constructs the piperidine ring with concomitant control of stereochemistry.

Transition Metal Catalysis:

Asymmetric Reduction: The asymmetric reduction of α-azido aryl ketones, catalyzed by systems like oxazaborolidines, can produce chiral alcohols. These intermediates can then undergo further transformations, including ring-closing metathesis, to yield substituted piperidines. researchgate.net

Biocatalysis and C-H Activation: A recently developed innovative strategy combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This method can introduce functionality to the piperidine ring with high selectivity, streamlining the synthesis of complex derivatives from simple starting materials and reducing the need for multiple protection-deprotection steps. news-medical.net

Iridium-Catalyzed Cyclopropanation: For the synthesis of spirocyclic analogues, enzymes containing an iridium-porphyrin cofactor can catalyze the asymmetric cyclopropanation of methylene-substituted N-heterocycles, including 4-methylenepiperidines. acs.org This reaction creates a rigid, three-dimensional spiro-architecture attached to the piperidine ring.

Organocatalysis: Chiral amines can be used not just as auxiliaries but also as organocatalysts. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been reported for the asymmetric synthesis of substituted piperidines. rsc.org

These catalytic methods represent the forefront of synthetic chemistry, providing powerful tools for accessing diverse and complex chiral piperidine derivatives.

| Catalytic Method | Catalyst Type | Key Transformation | Potential Application |

| [4+2] Annulation | Chiral Phosphine (B1218219) | Imine + Allene → Chiral Piperidine | Ring construction with stereocontrol |

| Asymmetric Reduction | Oxazaborolidine | Ketone → Chiral Alcohol | Creation of chiral center for cyclization |

| C-H Oxidation/Cross-Coupling | Biocatalyst/Nickel | C-H → C-C/C-X | Direct, late-stage functionalization |

| Asymmetric Cyclopropanation | Iridium-Porphyrin Enzyme | Alkene → Spirocyclopropane | Synthesis of spirocyclic analogues |

Structural Modifications of the Piperidine Ring

Structural modification of the piperidine core is a key strategy for exploring the chemical space around this compound and developing analogues with tailored properties.

Ring Size Variations: The synthesis of homologous rings, such as five-membered pyrrolidines or seven-membered azepanes, can be achieved using similar synthetic principles, often by selecting starting materials with different chain lengths. mdpi.com These modifications significantly alter the bond angles and conformational flexibility of the resulting molecule.

Introduction of Unsaturation: The piperidine ring can be synthesized via unsaturated intermediates like dihydropyridinones or tetrahydropyridines. nih.govd-nb.info These intermediates can be isolated and used as platforms for further functionalization before the final reduction to the saturated piperidine ring. For example, conjugate additions to α,β-unsaturated ketones like dihydropyridin-4(1H)-ones are a key step in building substituted piperidine systems. nih.govd-nb.info Ring-closing metathesis (RCM) is another powerful tool that typically results in the formation of an unsaturated heterocyclic ring, which can then be hydrogenated if the saturated analogue is desired. researchgate.net

Spirocyclic Systems: As mentioned previously, the creation of spirocycles by attaching a cyclopropane (B1198618) ring at the 4-position of the piperidine core via catalytic cyclopropanation introduces significant three-dimensionality. acs.org Another approach involves the Bucherer-Bergs reaction with 4-piperidones to create spiro-hydantoin derivatives in a single step. researchgate.net

Elucidation of Structure-Reactivity and Structure-Spectra Relationships within Derivative Series

The systematic modification of the this compound structure allows for the establishment of clear relationships between molecular structure and chemical or biological reactivity, as well as spectral properties.

Structure-Reactivity Relationships: Structure-Activity Relationship (SAR) studies on related 4-aminopiperidines have revealed critical insights. For instance, in a series of antifungal 4-aminopiperidines, the nature of the substituents on both the piperidine nitrogen (N1) and the 4-amino group were found to be crucial for activity. mdpi.com A combination of a benzyl or phenylethyl group at N1 with a long alkyl chain (e.g., n-dodecyl) at the 4-amino position resulted in the highest potency. mdpi.com Similarly, for piperidine-based sigma-1 (σ1) receptor ligands, substituents on the piperidine nitrogen dramatically modulate binding affinity and selectivity. nih.govd-nb.info

The following table summarizes general SAR trends observed in related piperidine series.

| Structural Position | Modification | Observed Effect on Biological Activity | Reference |

| Piperidine N1 | Benzyl or Phenylethyl group | Increased antifungal activity | mdpi.com |

| Piperidine N1 | Methyl group | High σ1 receptor affinity | nih.govd-nb.info |

| 4-Amino Group | Long alkyl chains (e.g., C12) | Increased antifungal activity | mdpi.com |

| 4-Amino Group | Short or branched alkyl chains | Decreased antifungal activity | mdpi.com |

| Core Scaffold | Replacement of cyclohexane (B81311) with piperidine | Reduced lipophilicity while maintaining receptor affinity | nih.gov |

Structure-Spectra Relationships: The structural features of this compound and its derivatives give rise to characteristic spectroscopic signatures. Analysis of these spectra allows for unambiguous structure confirmation. Based on data from closely related analogues like 1-(2-ethoxyethyl)-4-alkynyl-4-hydroxypiperidine, key spectral features can be predicted. researchgate.net

| Spectroscopy Type | Functional Group | Expected Signature |

| IR Spectroscopy | C-O-C (Ether) | Strong absorption band around 1120-1085 cm⁻¹ |

| N-H (Amine) | Moderate absorption(s) in the 3500-3300 cm⁻¹ region | |

| C-H (Aliphatic) | Absorptions in the 3000-2850 cm⁻¹ region | |

| ¹³C NMR | Methoxy Carbon (-OCH₃) | Signal around 59 ppm |

| Methylene (B1212753) Carbon (-OCH₂-) | Signal around 70 ppm | |

| Piperidine Carbons (C2, C6) | Signals in the range of 50-55 ppm (adjacent to N) | |

| Piperidine Carbons (C3, C5) | Signals in the range of 25-35 ppm | |

| Mass Spectrometry | Molecular Ion (M+) | Peak corresponding to the molecular weight of the compound |

| Fragmentation | Characteristic loss of methoxyethyl or aminopiperidine fragments |

These structure-reactivity and structure-spectra relationships are indispensable for guiding the design of new analogues with desired properties and for confirming their successful synthesis.

Applications of 4 2 Methoxyethyl Piperidin 1 Amine in Advanced Synthetic Chemistry

Utilization as a Versatile Building Block in Complex Molecule Synthesis

The bifunctional nature of 4-(2-methoxyethyl)piperidin-1-amine, possessing both a primary and a secondary amine, alongside an ether linkage, makes it a valuable synthon for introducing the piperidine (B6355638) moiety into larger, more complex molecules. The differential reactivity of the two amine groups can be exploited for selective functionalization, enabling its incorporation into intricate synthetic sequences.

Construction of Natural Product Cores

The piperidine ring is a common structural feature in a vast array of natural products, many of which exhibit significant biological activity. The synthesis of analogs of these natural products is a key strategy in medicinal chemistry for the development of new therapeutic agents. While direct examples of the use of this compound in the total synthesis of natural products are not prominent in the literature, its potential as a building block for creating analogs of piperidine-containing natural products is clear. For instance, it could serve as a foundational element in the synthesis of simplified analogs of alkaloids where the piperidine unit is crucial for biological function.